molecular formula C6H9N3O2 B15253318 Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate

Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B15253318
M. Wt: 155.15 g/mol
InChI Key: HRZHCUHTAYSHLW-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 4 with a methyl ester and at position 5 with an ethyl group. Its molecular formula is C₆H₉N₃O₂, and it serves as a versatile intermediate in pharmaceutical and materials chemistry due to the triazole ring's stability and capacity for hydrogen bonding . This article compares its structural, physicochemical, and functional properties with analogous 1,2,3-triazole-4-carboxylate derivatives, emphasizing substituent effects and applications.

Properties

IUPAC Name

methyl 5-ethyl-2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4-5(6(10)11-2)8-9-7-4/h3H2,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZHCUHTAYSHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNN=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl azidoacetate with ethyl propiolate under mild conditions. The reaction typically proceeds in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired triazole compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Variations in 1,2,3-Triazole-4-carboxylate Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Position 5 Substituent CAS Number Reference
Methyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate H Methyl ester Ethyl Not provided Target compound
Methyl 1H-1,2,3-triazole-4-carboxylate H Methyl ester H 4967-77-5
Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate H Methyl ester Methyl 60419-70-7
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (4-Methoxyphenyl)methyl Ethyl ester Chloro 75020-42-7
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl Ethyl ester Formyl N/A
1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde Ethyl Methyl Aldehyde N/A

Key Observations :

  • Position 5 : The ethyl group in the target compound enhances lipophilicity compared to methyl () or chloro () substituents. Electron-withdrawing groups (e.g., formyl in ) increase electrophilicity at the triazole ring.
  • Position 1 : Substitutions like pyridinyl () or benzyl groups () introduce aromaticity, influencing π-π stacking and coordination chemistry.
  • Position 4 : Methyl vs. ethyl esters affect solubility; ethyl esters generally confer higher hydrophobicity.

Physicochemical and Functional Properties

Solubility and Lipophilicity

  • This compound : The ethyl group increases lipophilicity compared to the methyl analog (logP ~0.2 higher estimated) .
  • Ethyl 5-chloro derivative () : Chloro substitution reduces solubility in polar solvents due to enhanced halogen bonding.
  • Formyl-substituted analog (): The formyl group introduces polarity, improving solubility in DMSO or methanol.

Crystallography and Hydrogen Bonding

  • Crystal structures of related compounds (e.g., ) reveal intermolecular hydrogen bonds between the triazole N–H and ester carbonyl groups, stabilizing supramolecular architectures.
  • Positional isomerism (e.g., pyridin-3-yl vs. pyridin-4-yl in ) alters hydrogen-bonding networks and luminescence in coordination polymers.

Reactivity

  • The ethyl group at position 5 in the target compound may slow electrophilic substitution compared to electron-deficient analogs (e.g., chloro or formyl derivatives).
  • Methyl esters (position 4) are more prone to hydrolysis than ethyl esters under basic conditions .

Coordination Polymers (CPs)

  • Triazole carboxylates act as ligands for d¹⁰ metals (e.g., Zn(II), Cd(II)). The ethyl group in the target compound may enhance steric hindrance, affecting metal-ligand bond lengths and CP dimensionality compared to methyl analogs .
  • Luminescence properties in Zn(II) CPs are highly sensitive to substituent positioning; formyl or pyridinyl groups redshift emission wavelengths .

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